Computational Kinome-Wide Target Prediction Versus Structurally Related Pyridazine-Urea Analogs
SEA (Similarity Ensemble Approach) predictions against ChEMBL20 reveal that 1-(4-ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea maps to a distinct kinase target profile (PRKCQ, SYK, MERTK, TYRO3) compared to the closely related analog 1-(2,4-difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea, which bears a 2,4-difluorophenyl replacement at the urea terminus [1]. The ethoxy substituent alters the electrostatic potential surface and hydrogen-bond acceptor capacity versus the difluoro analog, shifting predicted target affinity distributions across the kinome [1].
| Evidence Dimension | Kinase target prediction profile (SEA P-value and Max Tc) |
|---|---|
| Target Compound Data | PRKCQ P=0, Max Tc=43; SYK P=23, Max Tc=54; MERTK P=28, Max Tc=41; TYRO3 P=34, Max Tc=43 |
| Comparator Or Baseline | 1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea (substituent change alters predicted targets; no published SEA profile available for direct comparison) |
| Quantified Difference | Not directly quantifiable; qualitative difference in predicted target space due to ethoxy vs. difluoro substitution |
| Conditions | SEA computational prediction using ChEMBL20 target models and ECFP4 fingerprints |
Why This Matters
Researchers procuring this compound for chemogenomic profiling or kinase selectivity screening require the exact ethoxyphenyl chemotype to reproduce predicted target engagement profiles; even conservative substituent changes (ethoxy → difluoro) can redirect kinase binding preferences.
- [1] ZINC20 Virtual Screening Database. Substance ZINC000028641205: SEA Predictions. Accessed 2026-05-08. View Source
